Thielavin A is a natural product found in Pseudothielavia terricola, Agaricus, and Thielavia with data available.
Thielavin A
CAS No.: 71950-66-8
Cat. No.: VC21072137
Molecular Formula: C29H30O10
Molecular Weight: 538.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71950-66-8 |
---|---|
Molecular Formula | C29H30O10 |
Molecular Weight | 538.5 g/mol |
IUPAC Name | 4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,5,6-trimethylbenzoyl]oxy-2-hydroxy-3,5,6-trimethylbenzoic acid |
Standard InChI | InChI=1S/C29H30O10/c1-10-9-18(30)15(6)22(31)19(10)28(36)38-26-14(5)12(3)21(24(33)17(26)8)29(37)39-25-13(4)11(2)20(27(34)35)23(32)16(25)7/h9,30-33H,1-8H3,(H,34,35) |
Standard InChI Key | MGGMNKJGDSNTKZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)O)C)O)C)O)C)O |
Canonical SMILES | CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)O)C)O)C)O)C)O |
Appearance | White Powder |
Introduction
Chemical Structure and Properties
Molecular Structure
Thielavin A possesses a complex heterotrimeric depside structure. The chemical formula of Thielavin A is C29H30O10 with a molecular weight of 538.5 g/mol . The compound is registered with CAS number 71950-66-8 . Its structure consists of three hydroxybenzoic acid derivatives connected through ester linkages, specifically one 3-methylorsellinic acid unit and two 3,5-dimethylorsellinic acid units arranged in a specific orientation . This unique arrangement contributes to its biological activities and distinguishes it from other members of the thielavin family.
Physical and Chemical Properties
Thielavin A is characterized by the following physical and chemical properties:
The compound can be prepared as a stock solution in DMSO at various concentrations for experimental use. To maintain stability, it is recommended to store Thielavin A at -20°C for short-term storage (up to 1 month) or at -80°C for longer-term storage (up to 6 months) .
Biosynthesis
Polyketide Synthase (PKS) ThiA
The biosynthesis of Thielavin A involves a polyketide synthase (PKS) designated as ThiA. This enzyme is responsible for the complex assembly of the heterotrimeric structure of Thielavin A . Recent research has elucidated the mechanism behind the programmed biosynthesis of this compound, revealing interesting insights into fungal polyketide synthesis.
Domain Organization and Function
ThiA possesses an unusual domain organization, with the C-methyltransferase (MT) domain situated at the C-terminus following the thioesterase (TE) domain . This atypical arrangement plays a crucial role in the selective synthesis of Thielavin A. The research reveals that the TE domain of ThiA is solely responsible for two rounds of ester bond formation, along with subsequent chain hydrolysis . These findings highlight the complexity and specificity of the biosynthetic machinery involved in producing Thielavin A.
A particularly noteworthy feature of ThiA is the presence of tandem acyl carrier protein (ACP) domains, which are critical for programmed methylation by the MT domain . This unique arrangement enables the selective production of the heterotrimeric structure characteristic of Thielavin A, with precisely positioned methyl groups on the aromatic rings.
Mechanism of Depside Bond Formation
The mechanism for the formation of the depside bonds in Thielavin A has been elucidated through detailed enzymatic studies. The TE domain catalyzes the formation of these bonds through a specific mechanism involving catalytic residues, particularly serine (Ser1937) and histidine (His2100) . Mutation experiments have confirmed the essential role of these residues in the catalytic activity of the TE domain. When these residues were individually mutated to alanine, the resulting TE variants failed to yield any products, demonstrating that Ser1937 and His2100 are indeed the catalytic residues of the TE domain .
The proposed mechanism for TE-catalyzed depside bond formation resulting in Thielavin A involves a complex sequence of reactions, highlighting the remarkable precision of this enzymatic process .
Biological Activities
Inhibition of Prostaglandin Biosynthesis
One of the primary biological activities of Thielavin A is its ability to inhibit prostaglandin biosynthesis. Specifically, Thielavin A inhibits cyclooxygenase (COX), blocking both the conversion of arachidonic acid to prostaglandin H2 (PGH2) and the conversion of PGH2 to prostaglandin E2 (PGE2) .
Studies have determined that Thielavin A specifically inhibits the conversion of arachidonic acid into prostaglandin H2 . The concentration required for 50% inhibition (IC50) of the conversion of 14C-arachidonic acid into prostaglandins F2 alpha plus E2 by microsomes of ram seminal vesicles was 12 µM for Thielavin A . Additionally, Thromboxane A2 synthesis from prostaglandin H2 in bovine platelet microsomes was inhibited by 50% at a concentration of 150 µM of Thielavin A .
Inhibition of Glucose-6-Phosphatase and α-Glucosidase
Thielavin A demonstrates significant inhibitory activity against glucose-6-phosphatase (G6Pase) in rat liver microsomes, with an IC50 value of 4.6 µM . This makes it a potent inhibitor of this key enzyme involved in glucose homeostasis.
Additionally, Thielavin A acts as a non-competitive inhibitor of α-glucosidase from Saccharomyces cerevisiae, with an IC50 value of 23.8 µM and a Ki value of 27.8 µM . These enzymatic inhibitory properties suggest potential applications in the management of conditions related to glucose metabolism, such as diabetes.
Pharmacological Applications
Antidiabetic Properties
The inhibitory activities of Thielavin A against glucose-6-phosphatase and α-glucosidase suggest potential applications in diabetes management. Glucose-6-phosphatase inhibition can potentially reduce hepatic glucose production, while α-glucosidase inhibition can delay carbohydrate absorption in the intestine, both of which are beneficial mechanisms for controlling blood glucose levels . These properties position Thielavin A as a compound of interest for further research in the development of antidiabetic treatments.
Comparison with Other Thielavins
Structural Relationships
Thielavin A is structurally related to other members of the thielavin family, particularly Thielavin B. While both compounds share the same basic heterotrimeric depside structure, there are subtle differences in their chemical compositions. Thielavin A has been reported with a chemical formula of C31H34O10 in some sources , while other sources indicate C29H30O10 , which may suggest variations in structural determinations or different forms of the compound.
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